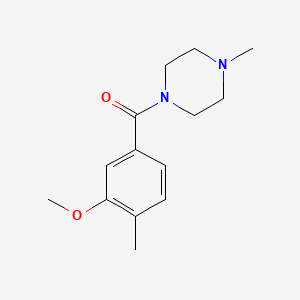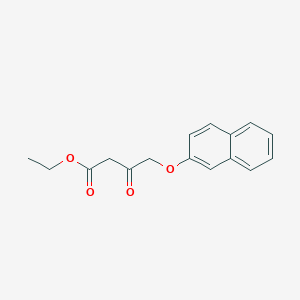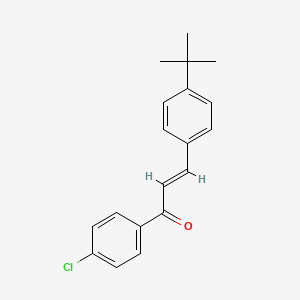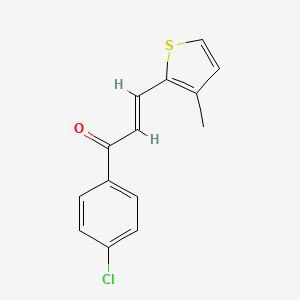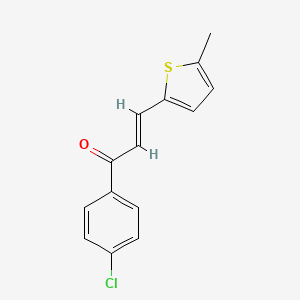
(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one” is C19H20O3 . Its molecular weight is 296.36 . Detailed structural analysis or 3D structure information is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C19H20O3), molecular weight (296.36), and its use in scientific research . Detailed information about its melting point, boiling point, and density was not found in the search results.Scientific Research Applications
2E-BEPP has been studied for its potential applications in a variety of scientific fields. In the field of medicine, 2E-BEPP has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer. In the field of chemistry, 2E-BEPP has been studied for its potential use as a ligand in transition metal complexes and as a Lewis acid. In materials science, 2E-BEPP has been studied for its potential use as an additive in polymers, as a catalyst for organic synthesis, and as an inhibitor of corrosion.
Mechanism of Action
The mechanism of action of 2E-BEPP is still not fully understood. However, it is believed that 2E-BEPP acts as a ligand for transition metal complexes, which allows it to form highly stable complexes with metal ions. In addition, 2E-BEPP is believed to act as a Lewis acid, which allows it to catalyze organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-BEPP are still being studied. However, it has been found to have anti-inflammatory and anticancer properties. In addition, 2E-BEPP has been found to act as an inhibitor of corrosion and to have potential applications in the fields of materials science and organic synthesis.
Advantages and Limitations for Lab Experiments
2E-BEPP has several advantages for use in lab experiments. The synthesis process is simple and efficient and can be used to produce a highly pure product. In addition, 2E-BEPP has been found to act as a ligand for transition metal complexes, which allows it to form highly stable complexes with metal ions. However, 2E-BEPP also has some limitations. For example, it is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on 2E-BEPP. For example, further research could be conducted on its potential applications in the fields of medicine, chemistry, and materials science. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted on its potential use as an additive in polymers, as a catalyst for organic synthesis, and as an inhibitor of corrosion.
Synthesis Methods
2E-BEPP is synthesized through a process known as Wittig-Horner olefination. In this process, a Wittig reagent (such as triphenylphosphonium ylide) is reacted with an aldehyde or ketone in the presence of a base (such as sodium hydroxide) to form an alkene. The Wittig reagent is then reacted with a substituted ethyl vinyl ether to form the desired product, 2E-BEPP. The reaction is typically carried out in a polar solvent such as dichloromethane. This synthesis method is simple and efficient, and it can be used to produce a highly pure product.
properties
IUPAC Name |
(E)-1,3-bis(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPXEJCAQCOOK-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

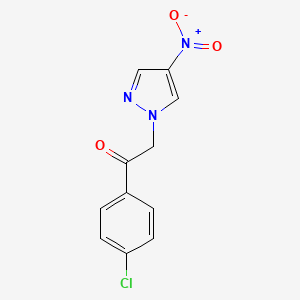
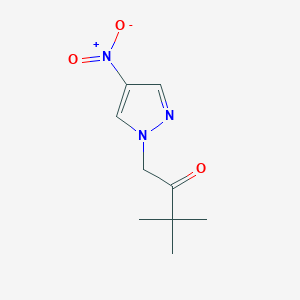

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
